molecular formula C19H23BrN2O4S B2796308 1-(4-Bromo-3-ethoxybenzenesulfonyl)-4-(2-methoxyphenyl)piperazine CAS No. 2361729-05-5

1-(4-Bromo-3-ethoxybenzenesulfonyl)-4-(2-methoxyphenyl)piperazine

Cat. No.: B2796308
CAS No.: 2361729-05-5
M. Wt: 455.37
InChI Key: JBBDYCXMGMPVGA-UHFFFAOYSA-N
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Description

1-(4-Bromo-3-ethoxybenzenesulfonyl)-4-(2-methoxyphenyl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a bromoethoxyphenyl group and a methoxyphenyl group attached to a piperazine ring through a sulfonyl linkage

Preparation Methods

The synthesis of 1-(4-Bromo-3-ethoxybenzenesulfonyl)-4-(2-methoxyphenyl)piperazine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Sulfonylation: The attachment of a sulfonyl group to the brominated ethoxyphenyl ring.

    Piperazine Coupling: The coupling of the sulfonylated intermediate with a methoxyphenyl piperazine derivative.

Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .

Chemical Reactions Analysis

1-(4-Bromo-3-ethoxybenzenesulfonyl)-4-(2-methoxyphenyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the removal of the sulfonyl group or the reduction of the bromo group.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide .

Scientific Research Applications

1-(4-Bromo-3-ethoxybenzenesulfonyl)-4-(2-methoxyphenyl)piperazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Bromo-3-ethoxybenzenesulfonyl)-4-(2-methoxyphenyl)piperazine involves its interaction with specific molecular targets. The sulfonyl group is known to interact with proteins and enzymes, potentially inhibiting their activity. The bromo and methoxy groups may enhance the compound’s binding affinity to its targets, leading to various biological effects .

Comparison with Similar Compounds

1-(4-Bromo-3-ethoxybenzenesulfonyl)-4-(2-methoxyphenyl)piperazine can be compared with other piperazine derivatives, such as:

Properties

IUPAC Name

1-(4-bromo-3-ethoxyphenyl)sulfonyl-4-(2-methoxyphenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23BrN2O4S/c1-3-26-19-14-15(8-9-16(19)20)27(23,24)22-12-10-21(11-13-22)17-6-4-5-7-18(17)25-2/h4-9,14H,3,10-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBBDYCXMGMPVGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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